Cas no 4365-63-3 (2-(4-tert-Butylphenyl)sulfanylacetic Acid)
4365-63-3 structure
Product Name:2-(4-tert-Butylphenyl)sulfanylacetic Acid
Número CAS:4365-63-3
MF:C12H16O2S
Megavatios:224.319242477417
MDL:MFCD00224775
CID:330652
PubChem ID:252397
Update Time:2025-04-19
2-(4-tert-Butylphenyl)sulfanylacetic Acid Propiedades químicas y físicas
Nombre e identificación
-
- Acetic acid,2-[[4-(1,1-dimethylethyl)phenyl]thio]-
- (4-TERT-BUTYLPHENYL)THIO]ACETIC ACID
- 2-(4-tert-butylphenyl)sulfanylacetic acid
- (4-tert-Butyl-phenylmercapto)-essigsaeure
- (4-tert-butyl-phenylsulfanyl)-acetic acid
- [4-(1,1-dimethylethyl)-phenylsulfanyl]-acetic acid
- < 4-tert.-Butyl-phenylmercapto> -essigsaeure
- 2-(4-t-butylphenylthio)acetic acid
- 2-(4-tert-butylphenyl)sulfanylethanoic acid
- 2-[(4-tert-butylphenyl)thio]acetic acid
- 4-tert.-Butylphenylmercapto-essigsaeure
- AT20943
- EN300-26536
- AKOS001359215
- RVMFURNUVGUONB-UHFFFAOYSA-N
- 2-[(4-tert-butylphenyl)sulfanyl]acetic acid
- SCHEMBL5279108
- NSC74260
- NCIOpen2_004059
- [(4-tert-butylphenyl)thio]acetic acid
- 4365-63-3
- NSC-74260
- NoName_940
- Acetic acid, [[4-(1,1-dimethylethyl)phenyl]thio]-
- BS-25019
- DTXSID30901793
- 2-((4-(tert-Butyl)phenyl)thio)aceticacid
- Z223639252
- 2-((4-(tert-Butyl)phenyl)thio)acetic acid
- (4-TERT-BUTYLPHENYL)THIO]ACETICACID
- MFCD00224775
- 2-(4-tert-Butylphenyl)sulfanylacetic Acid
-
- MDL: MFCD00224775
- Renchi: 1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
- Clave inchi: RVMFURNUVGUONB-UHFFFAOYSA-N
- Sonrisas: S(CC(=O)O)C1C=CC(=CC=1)C(C)(C)C
Atributos calculados
- Calidad precisa: 224.08718
- Masa isotópica única: 224.0871
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 4
- Complejidad: 212
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 62.6
Propiedades experimentales
- Denso: 1.13
- Punto de ebullición: 349.5°Cat760mmHg
- Punto de inflamación: 165.2°C
- índice de refracción: 1.564
- PSA: 37.3
- Logp: 3.16080
2-(4-tert-Butylphenyl)sulfanylacetic Acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B815068-50mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid |
4365-63-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B815068-100mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid |
4365-63-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B815068-500mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid |
4365-63-3 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM344455-100mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95%+ | 100mg |
$86 | 2022-06-11 | |
| Chemenu | CM344455-250mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95%+ | 250mg |
$143 | 2022-06-11 | |
| Chemenu | CM344455-1g |
2-[(4-tert-Butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95%+ | 1g |
$343 | 2022-06-11 | |
| Enamine | EN300-26536-0.05g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.05g |
$56.0 | 2025-03-21 | |
| Enamine | EN300-26536-0.1g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-26536-0.25g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.25g |
$119.0 | 2025-03-21 | |
| Enamine | EN300-26536-0.5g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.5g |
$188.0 | 2025-03-21 |
2-(4-tert-Butylphenyl)sulfanylacetic Acid Literatura relevante
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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